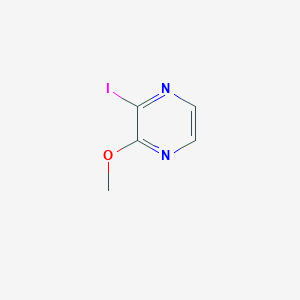

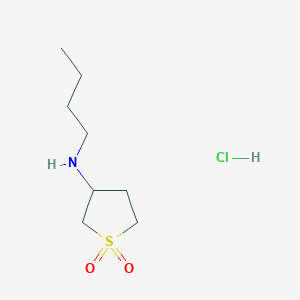

N-丁基-N-(1,1-二氧代四氢噻吩-3-基)胺盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound N-butyl-N-(1,1-dioxidotetrahydrothien-3-yl)amine hydrochloride is not directly discussed in the provided papers. However, the papers do provide insight into related chemistry that can be used to infer some aspects of the compound . The papers discuss the chemistry of N-tert-butanesulfinyl imines and N-tert-butyloxycarbonylation of amines, which are relevant to the synthesis and functionalization of nitrogen-containing compounds .

Synthesis Analysis

The synthesis of N-butyl-N-(1,1-dioxidotetrahydrothien-3-yl)amine hydrochloride could potentially be inspired by the methodologies described for the synthesis of N-tert-butanesulfinyl imines. These imines are prepared by condensing enantiomerically pure tert-butanesulfinamide with aldehydes and ketones, which suggests that a similar approach could be used for synthesizing the N-butyl derivative by choosing appropriate starting materials and reaction conditions .

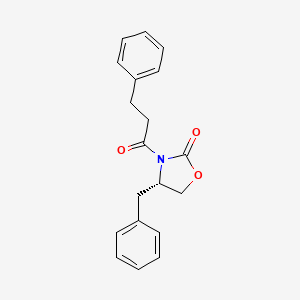

Molecular Structure Analysis

While the molecular structure of N-butyl-N-(1,1-dioxidotetrahydrothien-3-yl)amine hydrochloride is not explicitly provided, the structure of N-tert-butanesulfinyl imines and their derivatives could offer insights into the steric and electronic properties that might influence the reactivity and stability of the compound . The tert-butanesulfinyl group is known to serve as a chiral directing group, which could imply that the N-butyl derivative may also have chiral centers that affect its molecular structure .

Chemical Reactions Analysis

The chemical reactions involving N-tert-butanesulfinyl imines include the addition of various nucleophiles, indicating that the N-butyl derivative might also undergo similar nucleophilic addition reactions. The tert-butanesulfinyl group is also cleaved by acid treatment after nucleophilic addition, which could be relevant for the deprotection or further functionalization of the N-butyl derivative .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-butyl-N-(1,1-dioxidotetrahydrothien-3-yl)amine hydrochloride are not detailed in the provided papers. However, the chemoselective N-tert-butyloxycarbonylation of amines in water described in the second paper suggests that the compound might be soluble in water or other polar solvents, and that it could be selectively functionalized at the nitrogen atom without side reactions .

科学研究应用

Mono-Protected Diamines Synthesis: Mattingly(1990)的研究描述了从氨基醇合成N α-叔丁氧羰基α,ω-烷二胺盐酸盐,这种方法可能与合成类似于N-丁基-N-(1,1-二氧代四氢噻吩-3-基)胺盐酸盐的化合物相关(Mattingly, 1990)。

用于手性胺合成的多功能中间体:Ellman、Owens和Tang(2002)讨论了N-叔丁磺酰亚胺作为手性胺合成的中间体的用途。这种方法可能适用于合成或修饰N-丁基-N-(1,1-二氧代四氢噻吩-3-基)胺盐酸盐(Ellman, Owens, & Tang, 2002)。

与三氯硅烷的反应性:Lazareva和Lazarev(2011)对N,N-双(硅烷基甲基)甲基胺与三氯硅烷形成胺盐酸盐和高氯聚硅烷的反应性进行了研究,这可能为N-丁基-N-(1,1-二氧代四氢噻吩-3-基)胺盐酸盐在类似条件下的反应性提供见解(Lazareva & Lazarev, 2011)。

用于胺N-Boc保护的有机催化剂:Jahani等人(2011)描述了使用盐酸胍作为有机催化剂对胺进行N-Boc保护的方法。这项研究可能与N-丁基-N-(1,1-二氧代四氢噻吩-3-基)胺盐酸盐中胺基的保护相关(Jahani et al., 2011)。

C-N键形成方法:Gupta、Deshmukh和Jain(2017)讨论了一种无金属交叉脱氢偶联方法用于形成C-N键。这可能适用于合成或修饰N-丁基-N-(1,1-二氧代四氢噻吩-3-基)胺盐酸盐(Gupta, Deshmukh, & Jain, 2017)。

胺的N-叔丁氧羰基化:Suryakiran等人(2006)提出了一种胺的N-叔丁氧羰基化方法,这可能与N-丁基-N-(1,1-二氧代四氢噻吩-3-基)胺盐酸盐的化学操作相关(Suryakiran et al., 2006)。

属性

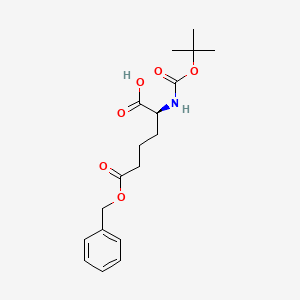

IUPAC Name |

N-butyl-1,1-dioxothiolan-3-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

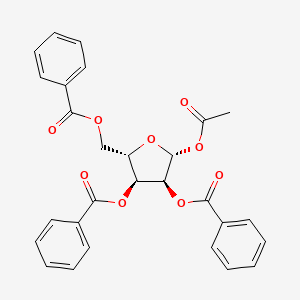

InChI |

InChI=1S/C8H17NO2S.ClH/c1-2-3-5-9-8-4-6-12(10,11)7-8;/h8-9H,2-7H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJGOZKYERQICPN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

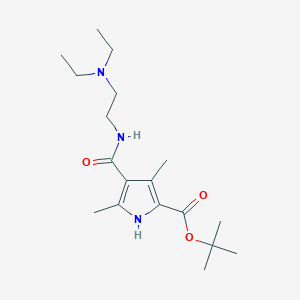

Canonical SMILES |

CCCCNC1CCS(=O)(=O)C1.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.75 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。